molecular formula C16H17NO2 B1665305 N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

Cat. No.: B1665305
M. Wt: 255.31 g/mol
InChI Key: AWHLTHOHBAGPMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, also known as Tolterodine , primarily targets muscarinic receptors . These receptors play a crucial role in the contraction and relaxation of smooth muscles, particularly in the urinary bladder .

Mode of Action

This compound acts as a muscarinic receptor antagonist . It binds to these receptors, preventing the action of acetylcholine, a neurotransmitter responsible for muscle contraction. This results in the relaxation of the bladder muscles, reducing the urge to urinate .

Biochemical Pathways

The action of this compound affects the cholinergic pathway. By blocking muscarinic receptors, it disrupts the signal transduction of acetylcholine, leading to decreased muscle contractions in the urinary bladder . The downstream effects include reduced urinary urgency and increased bladder capacity .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed and undergoes extensive first-pass metabolism . The bioavailability of this compound is influenced by factors such as the rate of absorption, the extent of metabolism, and the rate of excretion .

Result of Action

The molecular and cellular effects of this compound’s action include the relaxation of the detrusor muscle in the bladder wall. This results in decreased urinary frequency, urgency, and incidences of incontinence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH levels, temperature, and the presence of other substances can affect the stability and efficacy of the compound . For instance, certain food and drug interactions can alter the metabolism of this compound, thereby affecting its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AA147 involves the reaction of 2-hydroxy-5-methylbenzoic acid with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain AA147 in high purity .

Industrial Production Methods

While specific industrial production methods for AA147 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product to ensure high purity and yield .

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHLTHOHBAGPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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